molecular formula C₁₆H₁₈O₁₀ B1663419 4-Methylumbelliferyl-beta-D-glucuronide hydrate CAS No. 881005-91-0

4-Methylumbelliferyl-beta-D-glucuronide hydrate

Cat. No. B1663419
M. Wt: 370.31 g/mol
InChI Key: URVSQZMOFUEQAW-YYHOVTOASA-N
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Description

4-Methylumbelliferyl-β-D-glucuronide hydrate is a fluorogenic substrate . It has potential applications in detecting the activity of β-glucuronidase and the number of Escherichia coli . It is also used as a component of selective microbial culture media .


Synthesis Analysis

4-Methylumbelliferyl-β-D-glucuronide hydrate is used as a β-glucuronidase (GUS) substrate for fluorimetric analysis of reporter gene expression in Arabidopsis thaliana . It has been used in the fluorimetric assay for GUS activity .


Molecular Structure Analysis

4-Methylumbelliferyl-β-D-glucuronide is cleaved by β-glucuronidase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) . The fluorescence of 4-MU is pH-dependent with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .


Chemical Reactions Analysis

4-Methylumbelliferyl-β-D-glucuronide is a fluorogenic substrate of β-glucuronidase . It is cleaved by β-glucuronidase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) .


Physical And Chemical Properties Analysis

4-Methylumbelliferyl-β-D-glucuronide hydrate is a powder or crystal that is soluble in DMSO at 50 mg/mL, clear, colorless to very faintly yellow . Its fluorescence is λex 365 nm; λem 445 nm in 0.1 M phosphate pH 6.5 .

Scientific Research Applications

Summary of the Application

4-Methylumbelliferyl-beta-D-glucuronide hydrate (MUG) is commonly used for the detection of transformed plants . It shows low levels of fluorescence until treatment with glucuronidase (GUS) encoded in transformed plants .

Methods of Application

The MUG is applied to the plant tissue and then the tissue is observed under a fluorescence microscope . The presence of GUS activity in the plant tissue will cause the MUG to fluoresce, indicating that the plant has been successfully transformed .

Results or Outcomes

Transformed plants can be identified by their MUG fluorescence . This allows researchers to easily and quickly identify which plants have been successfully transformed .

2. Application in Microbiology

Summary of the Application

MUG is a fluorogenic substrate used for the rapid and sensitive identification of Escherichia coli .

Methods of Application

MUG is used as a substrate for glucuronidase, an enzyme produced by E. coli . When glucuronidase acts on MUG, it releases a fluorescent product that can be detected under UV light .

Results or Outcomes

The fluorescence indicates the presence of E. coli in the sample, providing a rapid and sensitive method for the detection of this bacterium .

3. Application in Biochemistry

Summary of the Application

4-Methylumbelliferyl-beta-D-glucuronide hydrate (MUG) is used as a fluorogenic substrate for measuring β-glucoronidiase activity . It is also used to examine gene expression under various promoters .

Methods of Application

MUG is used in fluorescence assays where it is cleaved by β-glucoronidiase to release a fluorescent product that can be detected under UV light .

Results or Outcomes

The fluorescence indicates the activity of β-glucoronidiase and can be used to study gene expression .

4. Application in Pharmaceutical Research

Summary of the Application

MUG is used in pharmaceutical research as a fluorogenic substrate for measuring β-glucoronidiase activity . It is also used to examine gene expression under various promoters .

Methods of Application

MUG is used in fluorescence assays where it is cleaved by β-glucoronidiase to release a fluorescent product that can be detected under UV light .

Results or Outcomes

The fluorescence indicates the activity of β-glucoronidiase and can be used to study gene expression .

5. Application in Genetic Research

Summary of the Application

4-Methylumbelliferyl-beta-D-glucuronide hydrate (MUG) is used as a fluorogenic substrate for measuring β-glucoronidiase activity . It is also used to examine gene expression under various promoters .

Methods of Application

MUG is used in fluorescence assays where it is cleaved by β-glucoronidiase to release a fluorescent product that can be detected under UV light .

Results or Outcomes

The fluorescence indicates the activity of β-glucoronidiase and can be used to study gene expression .

6. Application in Clinical Diagnostics

Summary of the Application

MUG is a fluorogenic substrate used for the rapid and sensitive identification of Escherichia coli .

Methods of Application

MUG is used as a substrate for glucuronidase, an enzyme produced by E. coli . When glucuronidase acts on MUG, it releases a fluorescent product that can be detected under UV light .

Results or Outcomes

The fluorescence indicates the presence of E. coli in the sample, providing a rapid and sensitive method for the detection of this bacterium .

Safety And Hazards

When handling 4-Methylumbelliferyl-β-D-glucuronide hydrate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

4-Methylumbelliferyl-β-D-glucuronide hydrate has potential applications in detecting the activity of β-glucuronidase and the number of Escherichia coli . It has been used as a β-glucuronidase (GUS) substrate for fluorimetric analysis of reporter gene expression in Arabidopsis thaliana . Since the GUS gene encodes an enzyme not found in plants, this system can be very useful in identifying transformed plants .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O9.H2O/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;/h2-5,11-14,16,18-20H,1H3,(H,21,22);1H2/t11-,12-,13+,14-,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVSQZMOFUEQAW-YYHOVTOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584932
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl-(beta)-D-glucuronide hydrate

CAS RN

881005-91-0
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YL Feng, X Liao, D Chen, L Takser, S Cakmak… - Environmental …, 2020 - Elsevier
… All samples were spiked with 15 ng of the 13 C-labelled analog internal standards and 4-methylumbelliferyl beta-D-glucuronide hydrate (4-MUGH, >98%), which gives a concentration …
Number of citations: 5 www.sciencedirect.com
YL Feng, X Liao, G Grenier, N Nguyen, P Chan - Analytical Methods, 2015 - pubs.rsc.org
… coli, 4-methylumbelliferyl beta-D-glucuronide hydrate (4-MUGH, >98%), phosphoric acid (crystal, >99.0%), phosphoric acid (liquid, >85% wt), ammonia water (28–30%), acetic acid (>…
Number of citations: 24 pubs.rsc.org
A Randhawa, T Sinha, M Das, OA Ogunyewo, K Jawed… - bioRxiv, 2023 - biorxiv.org
… Additionally, β-glucosidase activity is also detected by zymogram technique using 4-Methylumbelliferyl-beta-D-glucuronide hydrate (4-MUG) (sigma) as substrate. Secretomes are …
Number of citations: 2 www.biorxiv.org

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